molecular formula C19H22F3N5O B2722864 1-Benzyl-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea CAS No. 2034599-53-4

1-Benzyl-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea

Cat. No.: B2722864
CAS No.: 2034599-53-4
M. Wt: 393.414
InChI Key: VXGUEBXNTMQTFB-UHFFFAOYSA-N
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Description

1-Benzyl-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea is a complex organic compound featuring a unique structure that combines a benzyl group, a pyrimidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea typically involves multiple steps:

  • Formation of the Piperidine Intermediate:

      Starting Materials: 4-piperidone and 2-methyl-6-(trifluoromethyl)pyrimidine.

      Reaction Conditions: The piperidone is reacted with the pyrimidine derivative under basic conditions, often using sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

  • Benzylation:

      Starting Materials: The piperidine intermediate and benzyl chloride.

      Reaction Conditions: The intermediate is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent like dichloromethane (DCM).

  • Urea Formation:

      Starting Materials: The benzylated piperidine intermediate and an isocyanate derivative.

      Reaction Conditions: The final step involves reacting the benzylated intermediate with an isocyanate under mild conditions to form the urea derivative.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrimidine rings using reagents like sodium azide (NaN3) or alkyl halides.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: Pd/C in hydrogen atmosphere or LiAlH4 in dry ether.

    Substitution: NaN3 in DMF or alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of ketones, alcohols, or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or alkylated derivatives.

Scientific Research Applications

1-Benzyl-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

  • 1-Benzyl-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)amine
  • 1-Benzyl-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamate

Comparison:

  • Uniqueness: The urea derivative is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
  • Differences: Compared to the amine and carbamate derivatives, the urea compound may exhibit different pharmacokinetic properties and binding affinities.

Properties

IUPAC Name

1-benzyl-3-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N5O/c1-13-24-16(19(20,21)22)11-17(25-13)27-9-7-15(8-10-27)26-18(28)23-12-14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H2,23,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGUEBXNTMQTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)NCC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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